N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide
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Overview
Description
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline derivative. This is followed by the formation of the formamido intermediate and subsequent coupling with the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand their implications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and benzamide analogs, which share structural similarities with N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE.
Uniqueness
What sets N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H30N4O2 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-benzamidophenyl)ethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C32H30N4O2/c1-23(25-15-17-30(18-16-25)33-31(37)27-8-3-2-4-9-27)34-35-32(38)28-13-11-24(12-14-28)21-36-20-19-26-7-5-6-10-29(26)22-36/h2-18H,19-22H2,1H3,(H,33,37)(H,35,38)/b34-23+ |
InChI Key |
DKCGQHVRJSLJDM-PPFNPFNJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)/C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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